3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid
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Overview
Description
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and an amino acid moiety
Preparation Methods
The synthesis of 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction forms an intermediate compound, which is then further reacted with 2-phenylethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenyl groups can be replaced by other substituents using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic and bioactive compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various medical conditions.
Industry: The compound’s derivatives are used in the food industry and as chemo-sensors.
Mechanism of Action
The mechanism of action of 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with amino acids in proteins, affecting their function and stability . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid include other pyrazole derivatives such as:
4-aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
Imidazole derivatives: These compounds share similar heterocyclic structures and exhibit a wide range of biological activities.
Indole derivatives: Known for their biological potential, including anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-16-21(22(29)27(26(16)2)18-11-7-4-8-12-18)25-20(28)15-19(23(30)31)24-14-13-17-9-5-3-6-10-17/h3-12,19,24H,13-15H2,1-2H3,(H,25,28)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEFYPMJWLCMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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